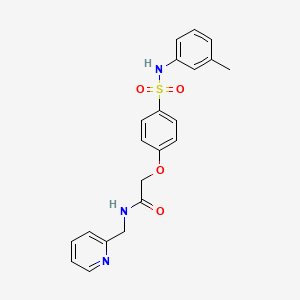
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide, also known as PTSPA, is a chemical compound that has been extensively studied for its potential use in scientific research. PTSPA is a sulfonamide-based compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is not fully understood, but it is thought to be related to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that are involved in a variety of physiological processes, including the regulation of acid-base balance and the transport of carbon dioxide in the body.
Biochemical and Physiological Effects:
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrases, which can lead to a decrease in the production of bicarbonate ions and an increase in the acidity of the surrounding environment. N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has also been shown to have anti-inflammatory and anti-proliferative effects, making it a promising candidate for the treatment of cancer and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in lab experiments is its ability to inhibit the activity of carbonic anhydrases, which can be useful in studying the role of these enzymes in various physiological processes. However, one limitation of using N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide. One area of interest is the development of new N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide derivatives that have improved efficacy and reduced toxicity. Another area of interest is the use of N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide and its potential role in various physiological processes.
Métodos De Síntesis
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide can be synthesized through a multistep process that involves the reaction of pyridine-2-carboxaldehyde with 4-chloroaniline to form 2-(pyridin-2-ylmethyl)aniline. This intermediate is then reacted with 4-(methylsulfonyl)phenol and chloroacetyl chloride to form N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been extensively studied for its potential use in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for a wide range of research applications. Some of the areas where N-(pyridin-2-ylmethyl)-2-(4-(N-(m-tolyl)sulfamoyl)phenoxy)acetamide has been studied include cancer research, neuroscience, and cardiovascular research.
Propiedades
IUPAC Name |
2-[4-[(3-methylphenyl)sulfamoyl]phenoxy]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-16-5-4-7-17(13-16)24-29(26,27)20-10-8-19(9-11-20)28-15-21(25)23-14-18-6-2-3-12-22-18/h2-13,24H,14-15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYMQDBWRZCPDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}-N-(pyridin-2-ylmethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

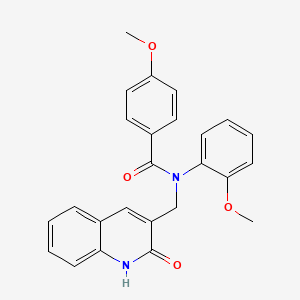
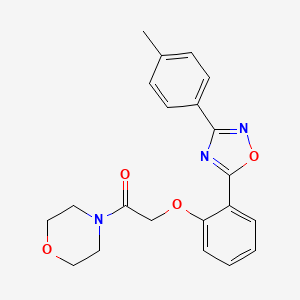
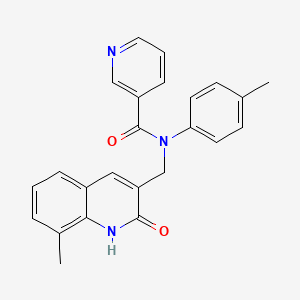
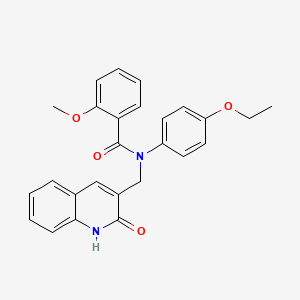
![(Z)-N'-(4-chlorobenzylidene)-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7695072.png)


![N'-[(E)-{4-[(naphthalen-1-yl)methoxy]phenyl}methylidene]-2-phenylacetohydrazide](/img/structure/B7695095.png)
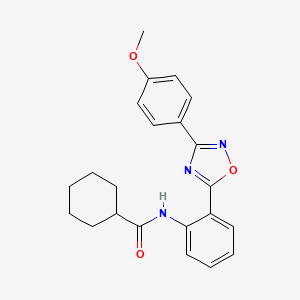
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695111.png)



